

CC-401 Dihydrochloride: A Technical Guide to JNK Isoform Specificity

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Compound of Interest

Compound Name: CC-401 dihydrochloride

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Introduction

CC-401 dihydrochloride is a potent, second-generation, ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNKs).[1] The JNK family, comprising three main isoforms (JNK1, JNK2, and JNK3), are key regulators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1][2] These kinases are implicated in a multitude of cellular processes, including apoptosis, inflammation, and cell proliferation.[2] Dysregulation of the JNK signaling pathway is associated with various pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer.[1][3]

This technical guide provides a comprehensive overview of the JNK isoform specificity of **CC-401 dihydrochloride**, presenting available quantitative data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: JNK Isoform Inhibition

CC-401 dihydrochloride exhibits potent inhibitory activity against all three JNK isoforms. The available data, primarily presented as inhibition constants (K_i), indicate a narrow range of high affinity for JNK1, JNK2, and JNK3.

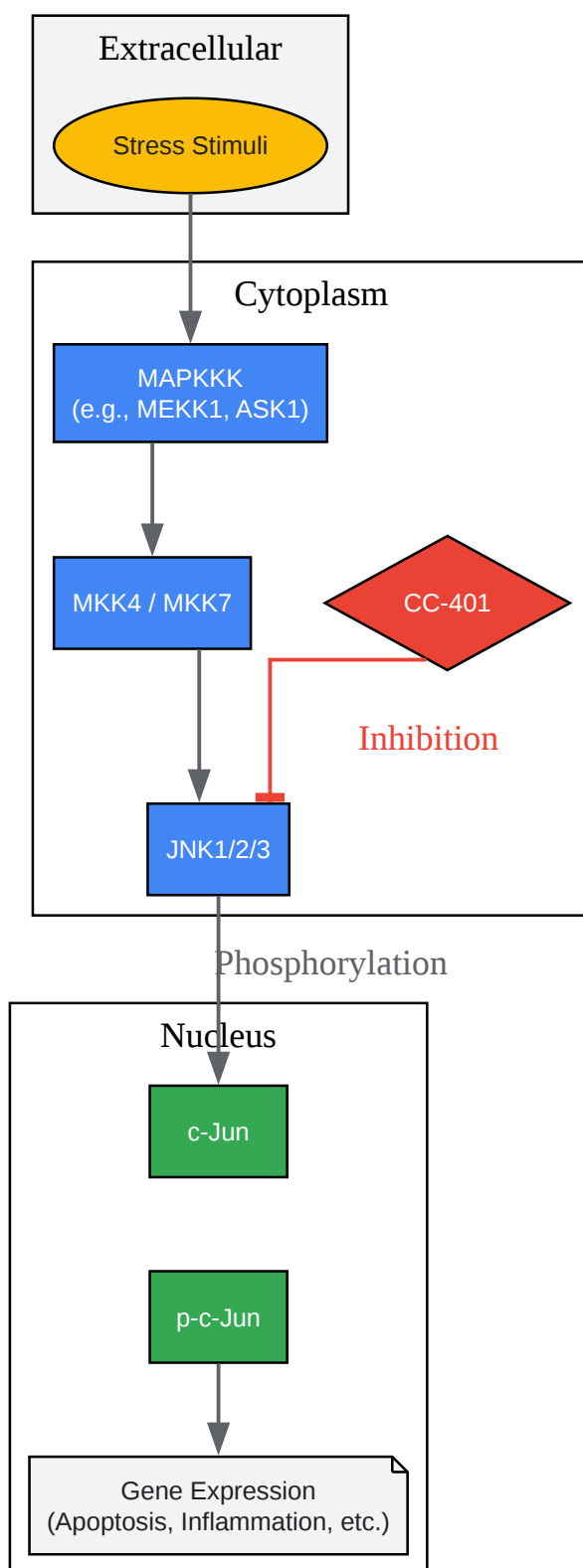
Target Kinase	Inhibition Constant (Ki)
JNK1	25-50 nM
JNK2	25-50 nM
JNK3	25-50 nM

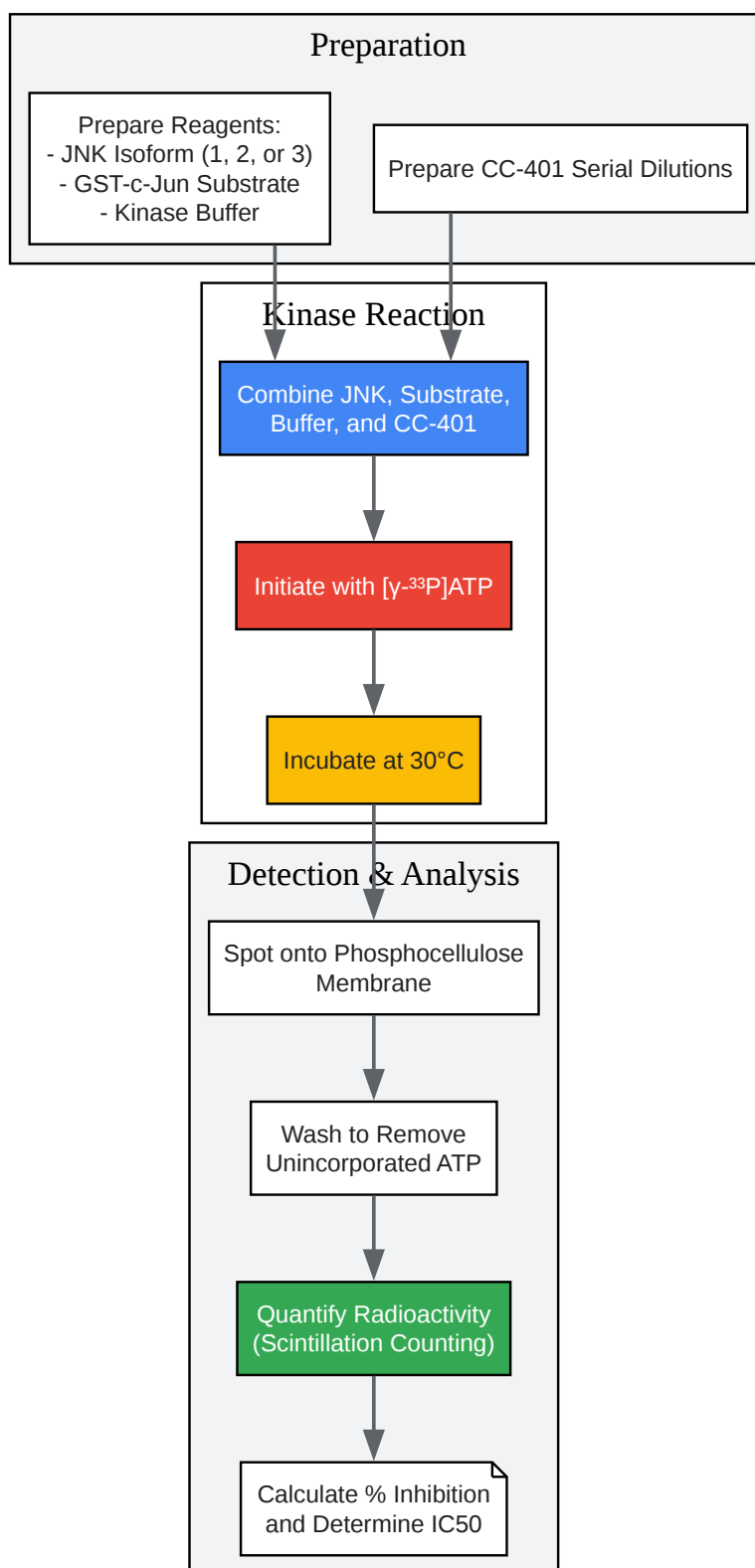
Note: Data compiled from multiple sources.[2]

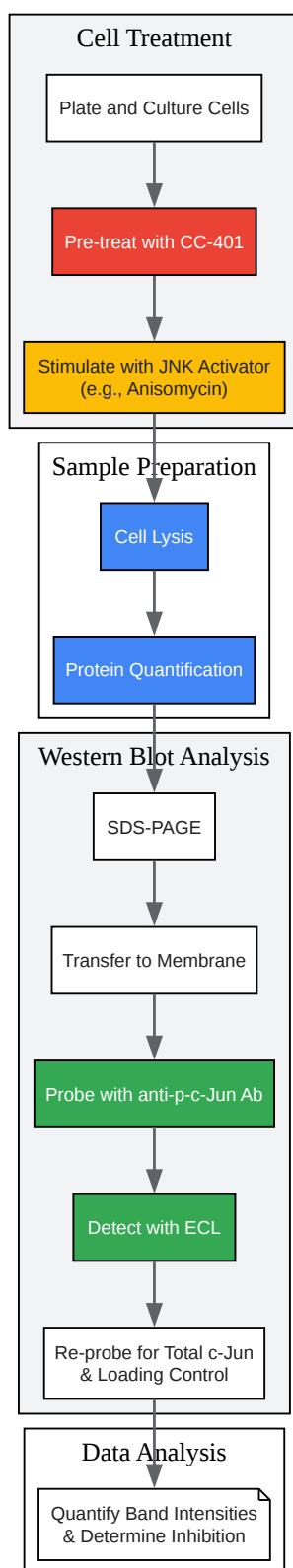
Furthermore, CC-401 demonstrates significant selectivity for the JNK kinase family. It has been reported to have at least a 40-fold greater selectivity for JNKs compared to a panel of other related kinases, including p38, ERK, IKK2, Protein Kinase C (PKC), Lck, and ZAP70.[2] However, a comprehensive public kinase selectivity profile with specific IC50 values against a wide panel of kinases is limited.[2]

Signaling Pathway and Mechanism of Action

CC-401 functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of activated, phosphorylated JNK.[2][4] This occupation of the active site prevents the binding of ATP, thereby inhibiting the kinase activity of JNK and the subsequent phosphorylation of its downstream substrates. A primary and well-characterized downstream target of JNK is the transcription factor c-Jun.[4] Inhibition of JNK by CC-401 blocks the phosphorylation of c-Jun at serine residues Ser63 and Ser73, which is a critical step for the activation of the AP-1 transcription factor complex and the subsequent expression of genes involved in various cellular stress responses.[2][4]







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